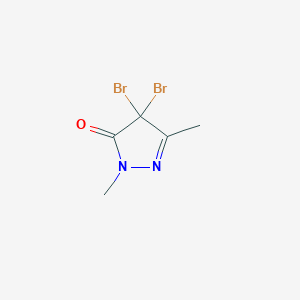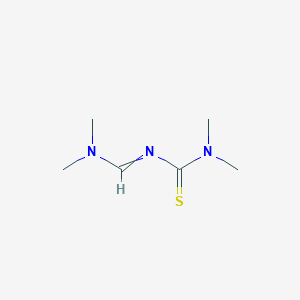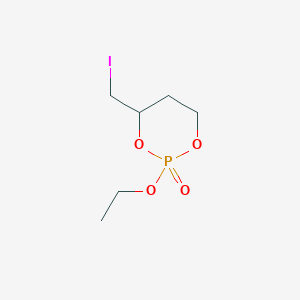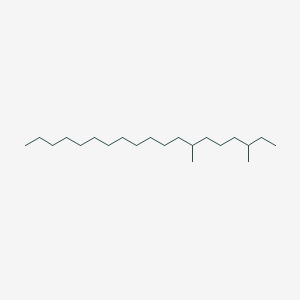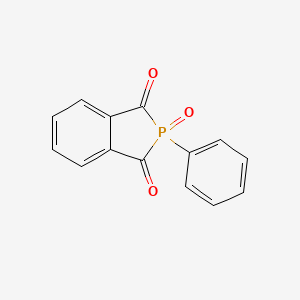![molecular formula C12H19NO B14304651 3-[(Butan-2-yl)(ethyl)amino]phenol CAS No. 112008-23-8](/img/structure/B14304651.png)
3-[(Butan-2-yl)(ethyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Butan-2-yl)(ethyl)amino]phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)(ethyl)amino]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with butan-2-yl and ethyl amine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Butan-2-yl)(ethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) can be used.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3-[(Butan-2-yl)(ethyl)amino]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Butan-2-yl)(ethyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation.
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications to BHA.
Uniqueness
3-[(Butan-2-yl)(ethyl)amino]phenol is unique due to the presence of both butan-2-yl and ethyl amino groups, which confer distinct chemical and biological properties compared to other phenolic compounds
Propiedades
Número CAS |
112008-23-8 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
3-[butan-2-yl(ethyl)amino]phenol |
InChI |
InChI=1S/C12H19NO/c1-4-10(3)13(5-2)11-7-6-8-12(14)9-11/h6-10,14H,4-5H2,1-3H3 |
Clave InChI |
XFVTWHMRMMQDRI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CC)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


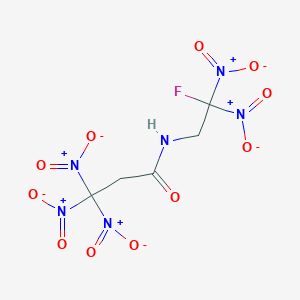
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
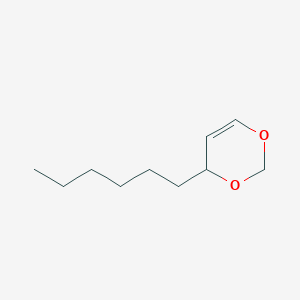
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
